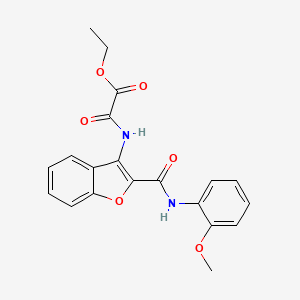

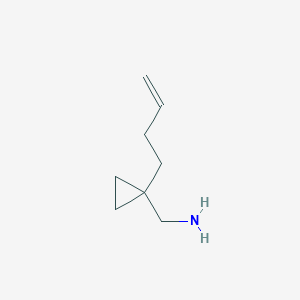

![molecular formula C18H16N4 B2652430 5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 118757-36-1](/img/structure/B2652430.png)

5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the linear formula C18H17ClN4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Applications De Recherche Scientifique

Chemical Transformations and Synthesis

- Formylation Processes : 5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine has been used in formylation reactions using Vilsmeier–Haack conditions. This yields specific triazolopyrimidine derivatives, highlighting the compound's utility in organic synthesis (Lipson et al., 2012).

- Reactions with α, β-Unsaturated Carbonyl Compounds : It reacts with α, β-unsaturated carbonyl compounds leading to the formation of alkylated heterocycles, a process that has been studied for its potential in creating diverse chemical structures (Lipson et al., 2003).

- Synthesis of Functionalized Derivatives : The compound is a precursor in synthesizing 6-substituted derivatives of 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines, indicating its role in the formation of functionally diverse chemical entities (Kolosov et al., 2017).

Material Characterization and Properties

- Crystal Structure and Physicochemical Characterization : Studies on the crystal structure of derivatives of this compound help in understanding its physicochemical properties and potential applications in materials science (Preis et al., 2011).

Potential Biological Activities

- Evaluation for Tuberculostatic Activity : Some derivatives have been evaluated for their potential tuberculostatic activity, suggesting a possible role in developing new therapeutic agents (Titova et al., 2019).

Eco-Friendly Synthetic Approaches

- Green Chemistry Principles in Synthesis : New methodologies utilizing principles of green chemistry for the synthesis of derivatives highlight the compound's role in environmentally friendly chemical processes (Khaligh et al., 2020).

Miscellaneous Applications

- Microwave-Assisted Synthesis : The compound is utilized in microwave-assisted synthesis processes, indicating its suitability for modern, efficient chemical synthesis techniques (Divate & Dhongade-Desai, 2014).

Propriétés

IUPAC Name |

7-(4-methylphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4/c1-13-7-9-15(10-8-13)17-11-16(14-5-3-2-4-6-14)21-18-19-12-20-22(17)18/h2-12,17H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIQXTUOYQUGFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

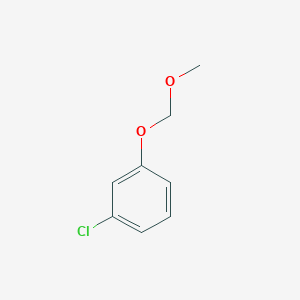

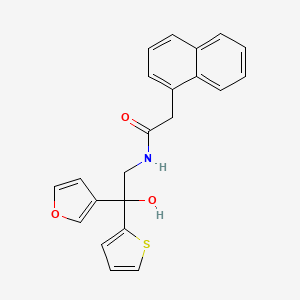

![(3-Fluoropyridin-4-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2652348.png)

![methyl 5-(((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2652350.png)

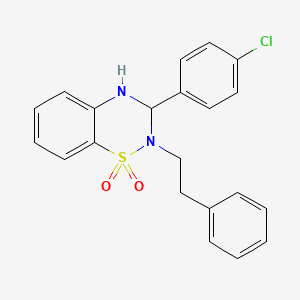

![2-(2,4-dichlorophenoxy)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2652351.png)

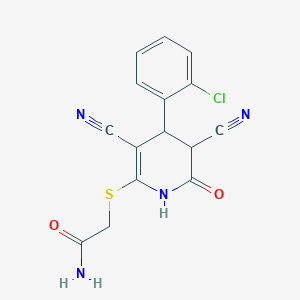

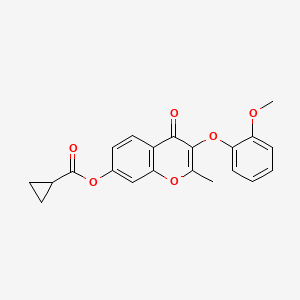

![1,3-Dimethyl-5-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2652353.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2652357.png)

![4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2652362.png)

![6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2652363.png)